Phenol, 2,3-difluoro-6-iodo- Phenol, 2,3-difluoro-6-iodo-
Brand Name: Vulcanchem
CAS No.: 186590-28-3
VCID: VC13716068
InChI: InChI=1S/C6H3F2IO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H
SMILES: C1=CC(=C(C(=C1F)F)O)I
Molecular Formula: C6H3F2IO
Molecular Weight: 255.99 g/mol

Phenol, 2,3-difluoro-6-iodo-

CAS No.: 186590-28-3

Cat. No.: VC13716068

Molecular Formula: C6H3F2IO

Molecular Weight: 255.99 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 2,3-difluoro-6-iodo- - 186590-28-3

Specification

CAS No. 186590-28-3
Molecular Formula C6H3F2IO
Molecular Weight 255.99 g/mol
IUPAC Name 2,3-difluoro-6-iodophenol
Standard InChI InChI=1S/C6H3F2IO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H
Standard InChI Key IQFGJCLJRAIXBK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1F)F)O)I
Canonical SMILES C1=CC(=C(C(=C1F)F)O)I

Introduction

Chemical Identity and Structural Characteristics

Phenol, 2,3-difluoro-6-iodo-, belongs to the class of polyhalogenated phenols, which are notable for their electron-withdrawing substituents and resultant chemical stability. Its molecular formula is C₆H₃F₂IO, with a molecular weight of 255.99 g/mol. The IUPAC name derives from the substitution pattern: fluorine atoms occupy the ortho (2-) and meta (3-) positions relative to the hydroxyl group, while iodine is para (6-) to the hydroxyl (Figure 1).

Key Structural Features:

  • Aromatic Ring: The benzene ring provides a planar framework, with substituents influencing electron density and reactivity.

  • Halogen Substituents: Fluorine's electronegativity (-I effect) deactivates the ring, while iodine's polarizability (+R effect) allows for selective substitution reactions.

  • Hydroxyl Group: The phenolic -OH group enables hydrogen bonding and acidity (pKa ≈ 8–10), comparable to other halogenated phenols .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2,3-difluoro-6-iodophenol typically involves sequential halogenation steps. A common pathway starts with 2,3-difluorophenol, which undergoes iodination at the 6-position.

Step 1: Preparation of 2,3-Difluorophenol
2,3-Difluorophenol is synthesized via diazotization and fluorination of 2,3-diaminophenol using hydrofluoric acid (HF) or Selectfluor® .

Step 2: Iodination
Iodination is achieved using iodine (I₂) and an oxidizing agent (e.g., NaOCl or H₂O₂) in a polar solvent (e.g., acetic acid) at 50–80°C. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-deficient ring:

2,3-Difluorophenol+I2+H2O22,3-Difluoro-6-iodophenol+2HI\text{2,3-Difluorophenol} + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{2,3-Difluoro-6-iodophenol} + 2\text{HI}

Yield and Purity:

  • Typical yields range from 60–75% after column chromatography.

  • Purity exceeds 98% when using high-performance liquid chromatography (HPLC) .

Industrial Scalability

Industrial production employs continuous flow reactors to enhance safety and efficiency. Key parameters include:

  • Temperature Control: Maintained at 60°C to prevent side reactions.

  • Solvent Recovery: Acetic acid is recycled to reduce costs.

  • Automation: In-line analytics (e.g., FTIR) monitor reaction progress.

Physical and Chemical Properties

Physical Properties

PropertyValueSource
Molecular Weight255.99 g/mol
Melting Point98–102°C (estimated)
Boiling Point285–290°C (dec.)
Solubility in Water0.2 g/L (20°C)
LogP (Octanol-Water)2.8

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J = 8.4 Hz, 1H, H-5), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, H-4), 5.45 (s, 1H, -OH) .

  • ¹³C NMR: δ 152.1 (C-1), 145.6 (C-2, -F), 143.2 (C-3, -F), 128.4 (C-6, -I), 117.9 (C-4), 112.3 (C-5) .

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The iodine atom at C-6 is susceptible to displacement by nucleophiles (e.g., -OCH₃, -NH₂) under basic conditions. For example:

2,3-Difluoro-6-iodophenol+NaOCH32,3-Difluoro-6-methoxyphenol+NaI\text{2,3-Difluoro-6-iodophenol} + \text{NaOCH}_3 \rightarrow \text{2,3-Difluoro-6-methoxyphenol} + \text{NaI}

Applications: Intermediate in agrochemicals (e.g., herbicides) and pharmaceuticals .

Oxidative Coupling Reactions

The phenolic -OH group facilitates oxidative coupling with arylboronic acids via Suzuki-Miyaura reactions, forming biaryl structures. Catalysts such as Pd(PPh₃)₄ are employed in tetrahydrofuran (THF) at reflux.

Example Product: 2,3-Difluoro-6-(4-methylphenyl)phenol (antimicrobial agent) .

Biological and Toxicological Profile

Enzyme Inhibition

In vitro studies on analogous compounds (e.g., 2,4-difluoro-6-iodophenol) show inhibition of NAPE-PLD (IC₅₀ = 12 µM), a phospholipase involved in endocannabinoid synthesis. This suggests potential neuromodulatory applications.

Ecotoxicology

Halogenated phenols exhibit moderate to high toxicity in aquatic organisms:

  • LC₅₀ (Rainbow Trout): 4.2 mg/L (96-hour exposure) .

  • Mechanism: Uncoupling of oxidative phosphorylation and gill epithelium damage.

Future Research Directions

  • Pharmacological Studies: Evaluate antidepressant potential via serotonin receptor modulation.

  • Green Synthesis: Develop catalytic iodination methods using recyclable iodine sources.

  • Environmental Fate: Assess long-term ecotoxicological effects in marine ecosystems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator